molecular formula C28H52O10 B14703350 Dicyclohexano-30-crown-10 CAS No. 17455-26-4

Dicyclohexano-30-crown-10

Cat. No.: B14703350
CAS No.: 17455-26-4
M. Wt: 548.7 g/mol
InChI Key: IZEJVMKOAQHEAS-UHFFFAOYSA-N
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Description

Dicyclohexano-30-crown-10 is a macrocyclic compound belonging to the family of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations due to their unique ring structure containing multiple ether groups. This compound, in particular, is characterized by its large ring size and the presence of cyclohexane groups, which enhance its complexation properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dicyclohexano-30-crown-10 typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of dicyclohexyl glycol with ethylene glycol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Mechanism of Action

The mechanism of action of dicyclohexano-30-crown-10 involves the formation of stable complexes with metal cations. The ether oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring structure. This complexation enhances the solubility and stability of the cation in non-polar solvents, facilitating various chemical processes .

Comparison with Similar Compounds

Uniqueness: Dicyclohexano-30-crown-10 is unique due to its large ring size and the presence of cyclohexane groups, which provide enhanced stability and complexation properties compared to other crown ethers. Its ability to form stable complexes with a wide range of cations makes it particularly valuable in various scientific and industrial applications .

Properties

CAS No.

17455-26-4

Molecular Formula

C28H52O10

Molecular Weight

548.7 g/mol

IUPAC Name

2,5,8,11,14,21,24,27,30,33-decaoxatricyclo[32.4.0.015,20]octatriacontane

InChI

InChI=1S/C28H52O10/c1-2-6-26-25(5-1)35-21-17-31-13-9-29-11-15-33-19-23-37-27-7-3-4-8-28(27)38-24-20-34-16-12-30-10-14-32-18-22-36-26/h25-28H,1-24H2

InChI Key

IZEJVMKOAQHEAS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)OCCOCCOCCOCCOC3CCCCC3OCCOCCOCCOCCO2

Origin of Product

United States

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